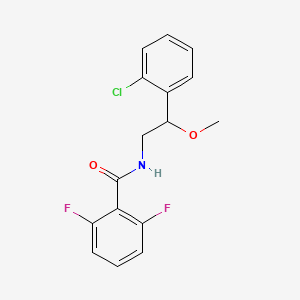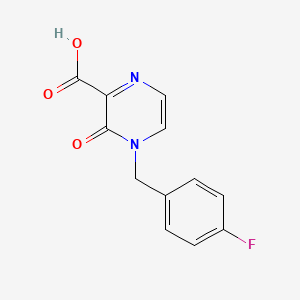![molecular formula C26H19F3N6O5S B2568459 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 902433-56-1](/img/structure/B2568459.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves several steps . Starting with 2-methoxyacetic acid methyl ester as the starting material, it reacts with methyl formate and sodium methoxide to obtain the sodium salt of 3-hydroxy-2-methoxypropionic acid methyl ester. This then reacts with methyl isothiourea to obtain 2,5-dimethoxy-4-hydroxyquinazoline. The compound is then chlorinated with phosphorus oxychloride to obtain 4-chloro-2,5-dimethoxyquinazoline, which then undergoes a hydration reaction to obtain 2,5-dimethoxy-4-hydrazinoquinazoline. Finally, cyclization with cyanogen bromide yields 3-amino-5,8-dimethoxy [1,2,4] triazolo [4,3-c] quinazoline, which then reacts with sodium methoxide to obtain 2-amino-5,8-dimethoxy [1,2,4] triazolo [1,5,c] quinazoline .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation: CCN(CC)C(=O)CSc1nc2cc(c(cc2c3n1nc(n3)c4ccc(cc4)N+[O-])OC)OC .Applications De Recherche Scientifique
Anticancer Activity
The 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression . Further studies are needed to elucidate specific mechanisms and optimize their efficacy.
Antimicrobial Properties
Triazolothiadiazines have demonstrated antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. These compounds may serve as promising leads for developing novel antimicrobial agents . Their mode of action and spectrum of activity warrant further exploration.
Analgesic and Anti-Inflammatory Effects
Certain triazolothiadiazine derivatives exhibit analgesic and anti-inflammatory properties. These compounds could potentially be used to manage pain and inflammation associated with various conditions . Investigating their interactions with relevant receptors and pathways is crucial for therapeutic development.
Antioxidant Potential
The 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine scaffold has been evaluated for its antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Researchers are exploring these derivatives as potential antioxidants .
Enzyme Inhibitors
Triazolothiadiazines have shown promise as enzyme inhibitors. Specific examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . These interactions with enzymes open avenues for therapeutic intervention.
Antiviral Properties
Researchers have investigated the antiviral potential of triazolothiadiazine derivatives. These compounds may inhibit viral replication or entry, making them valuable candidates for antiviral drug development . Further studies are needed to validate their efficacy against specific viruses.
Mécanisme D'action
Target of Action
The compound “2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE” is a complex molecule that contains several functional groups. These groups, such as the triazoloquinazolinyl and nitrophenyl groups, are often found in compounds with various biological activities . .
Propriétés
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N6O5S/c1-39-20-11-18-19(12-21(20)40-2)31-25(41-13-22(36)30-16-5-3-4-15(10-16)26(27,28)29)34-24(18)32-23(33-34)14-6-8-17(9-7-14)35(37)38/h3-12H,13H2,1-2H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGHQBABDCORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2568379.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)
![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2568384.png)
![4-tert-butyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568387.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-chlorophenyl)methoxy]pyran-4-one](/img/structure/B2568388.png)
![N-benzyl-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568392.png)

![2-Cyclopropyl-1-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2568395.png)
![2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568396.png)

![2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide](/img/structure/B2568398.png)
